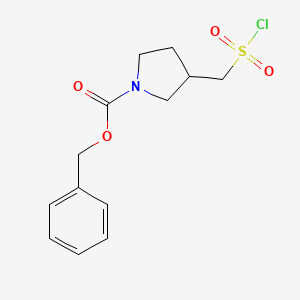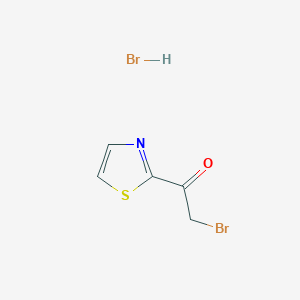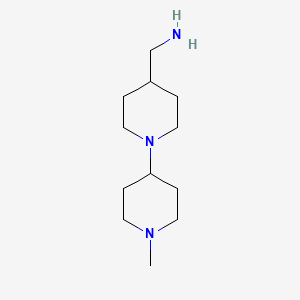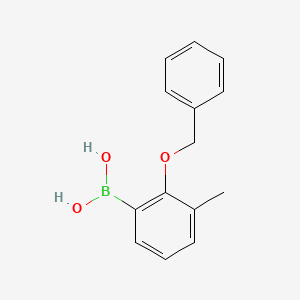![molecular formula C10H12BrNOSi B1289967 6-溴-2-(三甲基甲硅烷基)呋喃并[3,2-b]吡啶 CAS No. 1131335-72-2](/img/structure/B1289967.png)
6-溴-2-(三甲基甲硅烷基)呋喃并[3,2-b]吡啶
描述
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine is a useful research compound. Its molecular formula is C10H12BrNOSi and its molecular weight is 270.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构表征
6-溴-2-(三甲基甲硅烷基)呋喃并[3,2-b]吡啶参与各种合成过程和结构表征。例如,其衍生物已被用于合成呋喃并吡啶的氰基衍生物,然后转化为羧酰胺、乙基亚胺和乙基羧酸酯 (汐谷和谷口,1997)。此外,该化合物在功能化 2-取代呋喃并吡啶的合成中发挥作用,展示了其在化学反应中的多功能性 (Arcadi 等人,2002)。
分子结构研究
已经使用单晶 X 射线衍射数据研究了相关化合物的分子结构,例如 6-溴-2-(呋喃-2-基)-3-(丙-2-炔基)-3H-咪唑并[4,5-b]吡啶。此类研究提供了对分子几何形状、氢键和晶体堆积中 π-π 相互作用的见解 (罗迪等人,2013)。
在有机合成中的应用
在有机合成领域,6-溴-2-(三甲基甲硅烷基)呋喃并[3,2-b]吡啶衍生物已用于各种反应。例如,它们被用于合成不同的杂环化合物,展示了它们在化学合成中的广泛用途 (山口等人,1998)。
亲电取代反应
该化合物及其衍生物已经过亲电取代反应。这些反应在合成各种功能化杂环化合物中起着至关重要的作用,表明该化合物的反应性和在创建复杂分子结构中的应用 (梅和汤森,1975)。
安全和危害
作用机制
Target of Action
Compounds with similar furo[3,2-b]pyridine core have been identified as potent inhibitors of cdc-like kinases (clks) and modulators of the hedgehog signaling pathway .
Biochemical Pathways
Related compounds have been shown to affect the hedgehog signaling pathway . This pathway plays a crucial role in cell differentiation, growth, and tissue patterning.
Result of Action
Compounds with similar structures have shown inhibitory effects on certain kinases and modulation of specific signaling pathways .
生化分析
Biochemical Properties
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 . The nature of these interactions often involves the binding of 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . Additionally, 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression in a controlled manner . At high doses, 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules . These metabolic interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine within cells and tissues involve specific transporters and binding proteins. This compound can be actively transported across cellular membranes or passively diffuse into cells, depending on its concentration and the presence of transporters . Once inside the cell, 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine can localize to specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes .
属性
IUPAC Name |
(6-bromofuro[3,2-b]pyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOSi/c1-14(2,3)10-5-8-9(13-10)4-7(11)6-12-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYOZGPZWPDQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629819 | |
| Record name | 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131335-72-2 | |
| Record name | 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131335-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


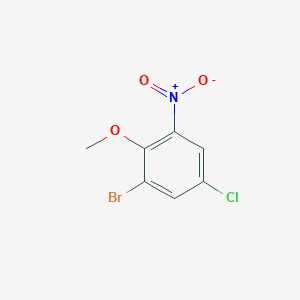
![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)
